

# An In-depth Technical Guide to 6-Nitrophthalide: Physical and Chemical Properties

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## Compound of Interest

Compound Name: 6-Nitrophthalide

Cat. No.: B1346156

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## Introduction

**6-Nitrophthalide** is a valuable chemical intermediate characterized by a phthalide structure bearing a nitro group at the 6-position. This substitution significantly influences the molecule's reactivity, making it a versatile precursor in the synthesis of a variety of more complex organic compounds. Its applications are found in the development of dyes, agrochemicals, and as a key building block in the preparation of active pharmaceutical ingredients. The presence of the electron-withdrawing nitro group and the lactone ring imparts unique chemical properties that are of considerable interest in synthetic organic chemistry.

## Physical and Chemical Properties

The physical and chemical properties of **6-Nitrophthalide** are summarized in the tables below, providing a comprehensive overview of its key characteristics.

### Table 1: General and Physical Properties of 6-Nitrophthalide

Property	Value
CAS Number	610-93-5
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>4</sub>
Molecular Weight	179.13 g/mol
Appearance	White to pale yellow crystalline powder
Melting Point	140-145 °C
Boiling Point	413.4 °C at 760 mmHg (Predicted)
Solubility	Soluble in many organic solvents.

**Table 2: Spectroscopic Data of 6-Nitrophthalide**

Spectroscopic Technique	Key Features
Infrared (IR) Spectroscopy	Characteristic peaks for the C=O of the lactone, the C-O-C ether linkage, and the N-O bonds of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy	<sup>1</sup> H and <sup>13</sup> C NMR spectra are consistent with the structure of 6-Nitrophthalide.
Mass Spectrometry (MS)	The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound.

## Experimental Protocols

### Synthesis of 6-Nitrophthalide via Nitration of Phthalide

This protocol details the synthesis of **6-Nitrophthalide** from phthalide using a nitrating mixture of sulfuric acid and nitric acid.

#### Materials:

- Phthalide

- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Distilled Water
- Ethanol

**Equipment:**

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Buchner funnel and filter paper
- Beakers
- Graduated cylinders

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer, carefully add phthalide to concentrated sulfuric acid while cooling in an ice bath. Stir the mixture until the phthalide is completely dissolved.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- Slowly add the nitrating mixture dropwise to the solution of phthalide in sulfuric acid using a dropping funnel, while maintaining the reaction temperature below 10 °C.

- After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- The crude **6-Nitrophthalide** will precipitate as a solid.
- Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water until the washings are neutral.
- Recrystallize the crude product from ethanol to obtain pure **6-Nitrophthalide**.
- Dry the purified product in a desiccator.

## Reduction of 6-Nitrophthalide to 6-Aminophthalide

This protocol describes a representative reaction of **6-Nitrophthalide**, its reduction to the corresponding amine, 6-Aminophthalide.

Materials:

- **6-Nitrophthalide**
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Concentrated Hydrochloric Acid
- Sodium Hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate

Equipment:

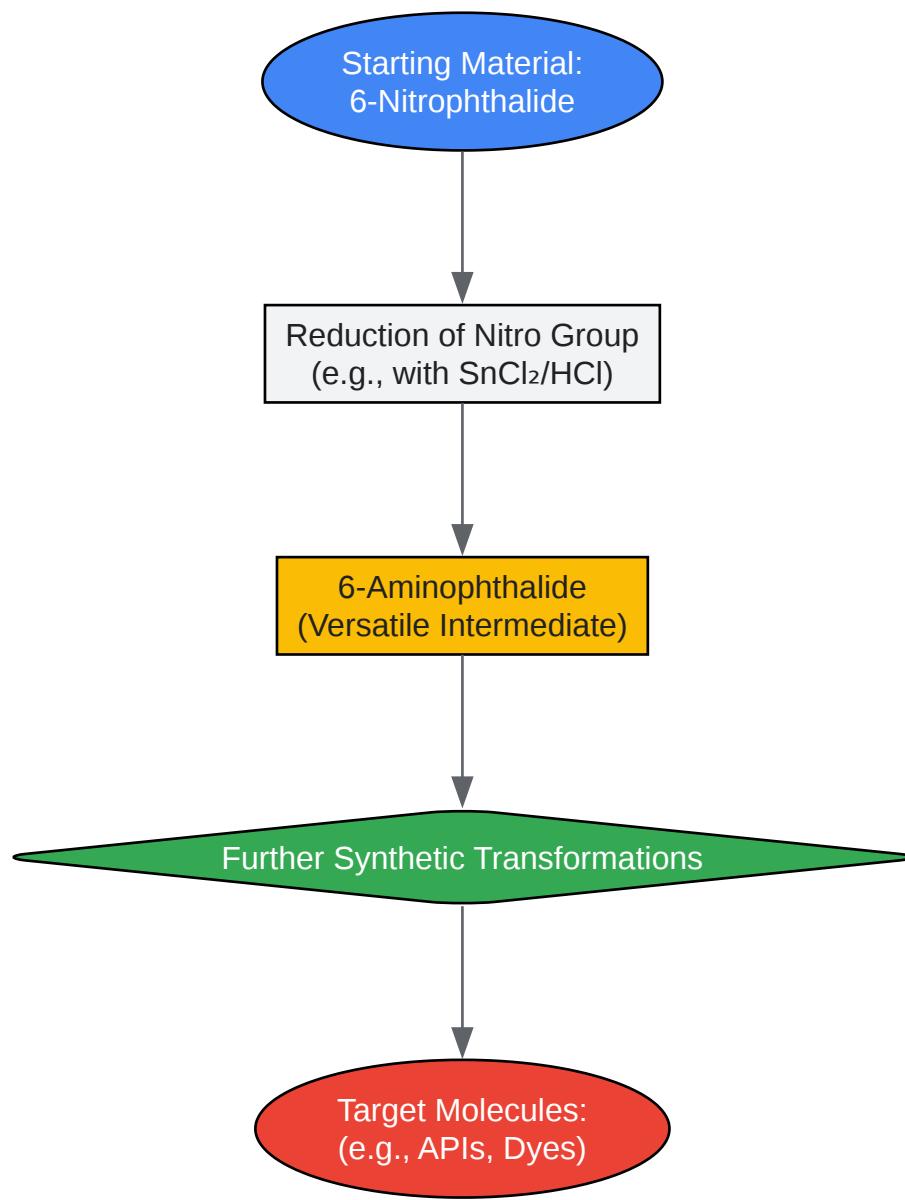
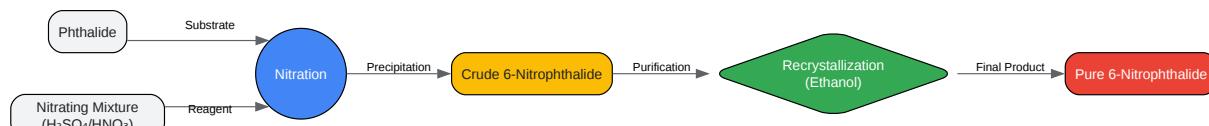
- Round-bottom flask
- Reflux condenser

- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Buchner funnel and filter paper
- Beakers

**Procedure:**

- In a round-bottom flask, dissolve **6-Nitrophthalide** in a suitable solvent like ethanol.
- Add an excess of tin(II) chloride dihydrate to the solution.
- Slowly add concentrated hydrochloric acid to the mixture while stirring.
- Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.
- Extract the product into ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude 6-Aminophthalide.
- The crude product can be further purified by column chromatography or recrystallization.

## Mandatory Visualizations



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